Boc-aminobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

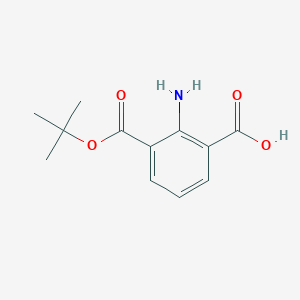

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15) |

InChI Key |

SLGDFLCMPRPETL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)O |

Origin of Product |

United States |

Significance As a Versatile Synthetic Intermediate

The strategic importance of Boc-aminobenzoic acid lies in its role as a versatile synthetic intermediate. The presence of the Boc protecting group enhances the stability and controlled reactivity of the aminobenzoic acid scaffold, making it an ideal starting material for a wide array of chemical products. chemimpex.comchemimpex.com Researchers leverage this compound across diverse fields, including drug discovery, materials science, and biotechnology. chemimpex.comchemimpex.comchemimpex.com

Its utility is prominent in the construction of pharmaceuticals, where the aminobenzoic acid core is a structural feature in numerous bioactive compounds. nih.govnih.gov Furthermore, it serves as a crucial component in the synthesis of specialized polymers and in bioconjugation techniques, where molecules are linked to create novel functional systems. chemimpex.comchemimpex.comchemimpex.com The ability to undergo further functionalization opens up pathways for creating a vast library of compounds with specific biological or material properties. chemimpex.com

Isomeric Forms and Their Distinct Research Applications

Role as a Key Building Block for Complex Molecules

This compound serves as a fundamental component in the construction of intricate molecular architectures. The Boc group provides a stable yet readily removable shield for the amino functionality, allowing for selective transformations at other positions of the benzoic acid ring. cymitquimica.com This controlled reactivity is crucial for the systematic assembly of complex structures.

The strategic use of this compound is instrumental in the synthesis of scaffolds with significant biological activity. chemimpex.comchemimpex.com These scaffolds form the core structures of many pharmaceutical compounds and research probes.

Peptide-Based Therapeutics: In peptide synthesis, this compound acts as a protected amino acid, enabling its incorporation into peptide chains. chemimpex.comchemimpex.com This is particularly valuable for creating non-natural peptides with enhanced stability and specific binding properties. The Boc group's stability under various coupling conditions and its facile removal under mild acidic conditions make it an ideal choice for solid-phase peptide synthesis. The resulting peptides containing aminobenzoic acid moieties can exhibit improved bioavailability and resistance to enzymatic degradation. chemimpex.com

Heterocyclic Systems: The aminobenzoic acid core is a precursor to various heterocyclic systems. For instance, anthranilic acid (2-aminobenzoic acid) is a key starting material in the biosynthesis of tryptophan and certain signaling molecules. nih.gov Boc-protected versions of aminobenzoic acid are used in the laboratory to construct complex heterocyclic frameworks found in many medicinal agents. nih.gov

Molecular Probes and Bioconjugation: The ability to selectively deprotect the amino group of this compound allows for its use in bioconjugation, where biomolecules like proteins or nucleic acids are attached to other molecules. chemimpex.comchemimpex.com This is crucial for developing targeted therapies and diagnostic tools. chemimpex.com For example, the propargyl group can be introduced to the nitrogen of Boc-2-aminobenzoic acid, and after deprotection, it serves as a handle for attaching fluorescent tags via click chemistry. smolecule.com

| Application Area | Role of this compound | Resulting Molecules |

| Peptide Synthesis | Protected amino acid building block. chemimpex.comchemimpex.com | Peptides with enhanced stability and bioavailability. chemimpex.com |

| Heterocyclic Synthesis | Precursor to complex ring systems. nih.gov | Medicinally relevant heterocyclic compounds. nih.gov |

| Bioconjugation | Platform for attaching biomolecules. chemimpex.comchemimpex.com | Targeted therapies and diagnostic agents. chemimpex.com |

Introducing conformational constraints into molecules is a powerful strategy in drug design to enhance binding affinity and selectivity. This compound and its derivatives are valuable tools for creating such rigid structures. rsc.org

Foldamers: Unnatural amino acids, including derivatives of aminobenzoic acid, are used as building blocks for foldamers, which are oligomers that adopt well-defined secondary structures similar to peptides and proteins. sigmaaldrich.com The rigid aromatic ring of aminobenzoic acid can help to pre-organize the backbone of the foldamer, leading to stable helical or sheet-like conformations.

Restricted Dipeptide Surrogates: Bicyclic amino acids derived from Boc-protected precursors can serve as conformationally rigid replacements for dipeptides in peptidomimetics. rsc.org These surrogates lock the peptide backbone into a specific conformation, which can be crucial for biological activity. For example, the incorporation of azetidine-2-carboxylic acid, a proline analogue, can induce reverse turns in peptides, with the four-membered ring favoring γ-turn conformations. acs.org

Molecular Scaffolds: The defined geometry of the aminobenzoic acid core provides a rigid scaffold upon which to build complex molecular architectures. sigmaaldrich.com The Boc protecting group allows for the sequential and regioselective introduction of substituents, leading to conformationally defined products. vulcanchem.com

Integration into Catalytic Transformations

This compound is not only a passive building block but can also actively participate in catalytic cycles.

The functional groups of this compound, the carboxylic acid and the protected amine, allow it to participate in a variety of coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Amide Bond Formation: The carboxylic acid moiety of this compound readily undergoes coupling reactions with amines to form amide bonds. cymitquimica.com This is a cornerstone of peptide synthesis, where coupling reagents like EDC·HCl are used to activate the carboxylic acid for reaction with the N-terminus of a growing peptide chain. rsc.org

Suzuki and Other Cross-Coupling Reactions: While the primary use is in peptide chemistry, derivatives of this compound can be prepared to participate in transition metal-catalyzed cross-coupling reactions. For instance, halogenated aminobenzoic acids can be used in Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon bonds, expanding the molecular complexity.

Rhodium-Catalyzed Amide Formation: N-Boc protected amines can be directly coupled with arylboroxines in the presence of a rhodium catalyst to form secondary benzamides. organic-chemistry.org This reaction is tolerant of acid-labile functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org

| Coupling Reaction | Role of this compound | Key Reagents/Catalysts |

| Amide Bond Formation | Carboxylic acid component. cymitquimica.com | EDC·HCl, Cl-HOBt, DIPEA. rsc.org |

| Rhodium-Catalyzed Amidation | N-Boc protected amine. organic-chemistry.org | Rhodium catalyst, Arylboroxines. organic-chemistry.org |

In certain organocatalytic reactions, aminobenzoic acid derivatives can act as proton transfer mediators, facilitating key steps in the catalytic cycle. The amino group of UiO-67-NH2, a metal-organic framework, has been shown to serve as a proton-transfer agent during hydrolysis reactions. nih.gov While not directly involving this compound, this highlights the potential of the aminobenzoic acid scaffold in proton transfer catalysis. In palladium-catalyzed ortho-halogenation of benzaldehydes, 2-aminobenzoic acid can act as a transient directing group, which involves proton transfer during the formation and cleavage of an imine intermediate. uantwerpen.beulb.ac.be

Derivatization Chemistry of this compound

The core structure of this compound can be extensively modified to create a diverse range of derivatives with tailored properties. This derivatization can occur at the carboxylic acid, the aromatic ring, or the Boc-protected amino group.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or acid halides, providing a handle for further functionalization. cymitquimica.com For example, esterification can be used to protect the carboxylic acid while other transformations are carried out on the molecule.

Substitution on the Aromatic Ring: The benzene ring can be functionalized with various substituents through electrophilic aromatic substitution reactions. For example, halogenation can introduce bromine or chlorine atoms, which can then be used as handles for cross-coupling reactions. mdpi.com

Modification of the Amino Group: While the Boc group is a protecting group, it can be replaced with other protecting groups or removed to allow for further reactions at the amino group. organic-chemistry.org For instance, the Boc group can be removed under acidic conditions, and the resulting free amine can be acylated, alkylated, or used in the formation of ureas. organic-chemistry.org

Esterification and Amidation Reactions

The bifunctional nature of this compound, possessing both a carboxylic acid and a Boc-protected amine, allows it to readily participate in esterification and amidation reactions. cymitquimica.com The Boc group's stability under various reaction conditions, except for acidic ones, makes it an ideal choice for selectively masking the amino functionality while the carboxylic acid is transformed. numberanalytics.comorganic-chemistry.org

Esterification:

The carboxylic acid group of this compound can be converted to an ester through various methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of benzocaine (ethyl p-aminobenzoate) can be achieved through the esterification of p-aminobenzoic acid with ethanol. libretexts.org A similar principle applies to its Boc-protected counterpart.

Furthermore, the carboxylic acid can be activated to facilitate esterification. One method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate, Boc-4-Abz-OSu, readily reacts with alcohols to form the corresponding ester under mild conditions.

Amidation:

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. This compound serves as a valuable substrate for these reactions. The carboxylic acid can be coupled with a primary or secondary amine using a variety of activating agents. medchemexpress.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation. dovepress.com

The use of Boc-protected aminobenzoic acid ensures that the amino group does not interfere with the amidation reaction. Once the desired amide is formed, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for further functionalization. numberanalytics.combroadpharm.com This strategy is widely used in solid-phase peptide synthesis (SPPS), where the Boc group's orthogonal nature to other protecting groups is highly advantageous. organic-chemistry.org

Recent advancements have also explored more sustainable and efficient amidation methods. For example, lithium amides have been shown to mediate the amidation of esters under ambient, aerobic conditions in greener solvents like 2-MeTHF. rsc.org

Table 1: Examples of Reagents Used in Esterification and Amidation of this compound

| Reaction | Reagent(s) | Purpose |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Direct ester formation |

| Esterification | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | Formation of an active ester for subsequent reaction with an alcohol |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBt) | Coupling with an amine to form an amide bond |

| Amidation | Lithium amides (e.g., LiHMDS) | Direct amidation of the corresponding ester |

| Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc protecting group |

This table provides a summary of common reagents and their functions in the context of reactions involving this compound.

Linker Chemistry and Scaffold Diversification

The rigid, well-defined geometry of the aminobenzoic acid core, combined with its dual functionality, makes this compound an excellent component in linker chemistry and for the generation of diverse molecular scaffolds.

Linker Chemistry:

Linkers are crucial components in various chemical biology applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combroadpharm.com Boc-protected aminobenzoic acids can serve as rigid spacers within these linkers. The aromatic ring provides a defined spatial orientation, while the Boc-protected amine and the carboxylic acid offer two points for covalent attachment to other molecular fragments. researchgate.net

For example, the carboxylic acid can be coupled to a targeting moiety, and after deprotection of the amine, a payload or another functional group can be attached. This modular approach allows for the systematic variation of linker length and composition to optimize the properties of the final conjugate. frontiersin.org A variety of Boc-protected amino acids with different chain lengths, such as Boc-10-aminodecanoic acid, are also utilized as flexible linkers in PROTAC synthesis. medchemexpress.combroadpharm.com

Scaffold Diversification:

In medicinal chemistry and drug discovery, the generation of compound libraries with high structural diversity is essential for identifying new lead compounds. nih.govncl.ac.uk this compound and its derivatives are valuable building blocks for creating diverse molecular scaffolds. researchgate.netresearchgate.net

The aminobenzoic acid core can be functionalized at multiple positions. The carboxylic acid and the amino group provide two immediate handles for modification. Furthermore, the aromatic ring itself can be substituted to introduce additional diversity. For instance, the synthesis of the unnatural amino acid 4-amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid provides a scaffold with three distinct functional groups that can be selectively manipulated. researchgate.netresearchgate.net

By employing Boc protection, chemists can selectively react with one functional group while leaving the others intact for subsequent transformations. This allows for the construction of complex, three-dimensional molecules from a relatively simple starting material. This strategy is particularly powerful in combinatorial chemistry and diversity-oriented synthesis, where the goal is to rapidly generate a wide range of structurally distinct molecules. nih.govresearchgate.net The use of solid-phase synthesis techniques further enhances the efficiency of this process, enabling the parallel synthesis of large compound libraries. rsc.org

Table 2: Applications of this compound in Linker Chemistry and Scaffold Diversification

| Application | Role of this compound | Key Features |

|---|---|---|

| Linker Chemistry | Rigid spacer in bifunctional linkers | Defined spatial orientation, two points of attachment |

| Scaffold Diversification | Core building block for library synthesis | Multiple sites for functionalization, allows for selective modification |

This table summarizes the key roles and features of this compound in creating linkers and diverse molecular scaffolds.

Applications in Advanced Organic Synthesis

Role in Solid-Phase Synthesis

Boc-aminobenzoic acid is extensively used in solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of peptides. iris-biotech.de In SPPS, the Boc-protected aminobenzoic acid can be anchored to a solid support, such as a Merrifield or MBHA resin. sigmaaldrich.compeptide.comosti.gov For instance, Boc-4-aminobenzoic acid has been esterified onto a chloromethylpolystyrene resin to create a support for peptide elongation using the Boc/benzyl protection strategy. osti.gov The solid support simplifies the purification process, as excess reagents and byproducts are washed away after each coupling and deprotection step, improving reaction times and yields. iris-biotech.de

Utility as a Building Block for Heterocycles

Beyond peptides, this compound derivatives are precursors for the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For example, aminobenzoic acids are used in the synthesis of benzothiazoles through condensation reactions with 2-aminothiophenol, often mediated by polyphosphoric acid (PPA) at high temperatures. derpharmachemica.comtandfonline.commdpi.com These benzothiazole (B30560) scaffolds are of interest for their medicinal properties. derpharmachemica.com Similarly, aminobenzoic acid derivatives serve as starting materials for quinazolinones, another important class of heterocycles. rsc.orgnih.gov The Boc-protected form allows for controlled, stepwise synthesis of these complex structures.

Contributions to Peptide and Peptidomimetic Chemistry

Incorporation into Peptide Scaffolds

Boc-aminobenzoic acids are utilized as non-natural amino acid building blocks in peptide synthesis. chemimpex.comchemimpex.com Their incorporation into a peptide sequence is achieved through standard coupling protocols where the carboxylic acid group of the Boc-protected monomer reacts with the free amine of the growing peptide chain. This allows for the creation of peptide-based therapeutics and other bioactive molecules with tailored properties. chemimpex.comchemimpex.com

Use in the Design of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability or receptor affinity. This compound is a valuable scaffold in this field. reading.ac.ukunimi.it By replacing natural amino acids with this rigid, aromatic unit, chemists can design peptidomimetics with novel conformations and biological activities. nih.gov The introduction of aminobenzoic acid can lead to reduced conformational flexibility, which is a desirable trait in drug design. nih.gov

The integration of the rigid aromatic unit of aminobenzoic acid into peptide backbones has profound effects on their three-dimensional structure and biological stability.

The planar, rigid nature of the benzene (B151609) ring in aminobenzoic acid imposes significant conformational constraints on a peptide backbone. nih.govacs.org This rigidity helps to pre-organize the peptide into specific secondary structures. nih.gov Research has shown that incorporating meta-aminobenzoic acid (m-ABA) can nucleate the formation of well-defined structures like β-turns and β-hairpins. reading.ac.ukarkat-usa.orgsemanticscholar.org For example, X-ray diffraction studies of acyclic tripeptides containing m-ABA revealed a type-II β-turn conformation. reading.ac.uk This ability to control the peptide's shape is crucial for designing molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov The rigid framework of aminobenzoic acid can serve as a template to stabilize desired folds, a key goal in peptidomimetic design. semanticscholar.orgresearchgate.net

A major challenge in developing peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids like aminobenzoic acid is a highly effective strategy to enhance metabolic stability. nih.govwhiterose.ac.uk Because these synthetic units are not recognized by most natural enzymes, peptides containing them are resistant to proteolytic breakdown. nih.gov Studies on linear peptides containing meta-aminobenzoic acid (MABA) have demonstrated a significant increase in stability in both rat and human serum. nih.govresearchgate.net In one study, a peptide lacking MABA was degraded rapidly with a half-life of about 20 minutes, whereas peptides containing one or two MABA units showed markedly improved stability. researchgate.netresearchgate.net This enhanced resistance to degradation makes aminobenzoic acid-containing peptides more viable candidates for therapeutic applications. nih.gov

Advanced Materials and Supramolecular Chemistry

Precursor Role in Functionalized Materials

Boc-aminobenzoic acid is a key building block in the synthesis of advanced functional materials. Its protected amino group allows for controlled polymerization and subsequent modification, leading to materials with tailored properties for a range of applications.

The synthesis of polymers and copolymers using aminobenzoic acid derivatives is a significant area of research, particularly for creating precursors to conductive polymers like polyaniline. researchgate.net The use of a Boc-protecting group on the aminobenzoic acid monomer provides a strategic advantage in controlling the polymerization process and the final properties of the resulting material. For instance, copolymers of styrene (B11656) and N-maleimide bearing t-BOC protected amine groups have been synthesized for photoresist applications. researchgate.net The acid-labile t-BOC group can be removed during deep-UV exposure, which alters the polymer's solubility and allows for the creation of well-defined patterns. researchgate.net

In another approach, a tailor-made p-aminobenzoic acid end-capped poly(2-ethyl-2-oxazoline) was synthesized using its Boc-protected precursor. This functionalized polymer was then used to create azo-bridged graft copolymers with unique responsive behaviors. acs.org The synthesis of poly(o-aminobenzoic acid) and its copolymers with aniline (B41778) has been optimized to produce high yields, with the resulting polymers serving as precursors to polyaniline through heat treatment that eliminates carbon dioxide. researchgate.net Furthermore, enzymatic polymerization using laccase has been employed to synthesize copolymers of aniline and 3-aminobenzoic acid in green-chemistry-friendly deep eutectic solvents. The Boc group is instrumental in these syntheses, enabling selective reactions and the construction of complex macromolecular architectures. cymitquimica.comchemimpex.com

Aminobenzoic acid scaffolds are utilized in the fabrication of self-assembling nanoparticles for applications such as drug and gene delivery. The synthesis of these nanomaterials often involves Boc-protected aminobenzoic acid derivatives to guide the assembly process. For example, biocompatible, self-assembled nanoparticles derived from para-aminobenzoic acid (PABA) have been developed for the efficient delivery of siRNA. nih.govdovepress.com The synthesis of these nanoparticles explicitly involves coupling with N-Boc-protected glycine (B1666218), followed by deprotection steps to yield the final amphiphilic molecule that self-assembles in an aqueous environment. nih.govdovepress.com

The choice of protecting group, including Boc, has been shown to direct the morphology of self-assembled structures. Dipeptides composed of anthranilic acid (2-aminobenzoic acid) and 2-aminoisobutyric acid, when protected with a Boc group, were found to form distinct rod-like fiber structures. acs.org This contrasts with other protecting groups that led to the formation of vesicular structures, highlighting the directing role of the Boc group's steric and chemical properties. acs.org Additionally, peptide dendrimers have been functionalized with p-aminobenzoic acid by coupling the dendrimer core with 4-(Boc-amino)benzoic acid, demonstrating the utility of this precursor in creating complex, functional nanostructures. nih.gov

| Precursor | Resulting Material | Key Finding | Reference(s) |

| Boc-protected N-maleimide | Poly(styrene-co-N-maleimide) | Boc group removal by DUV light alters solubility for photoresist patterns. | researchgate.net |

| Boc-p-aminobenzoic acid | End-capped Poly(2-ethyl-2-oxazoline) | Used to create responsive azo-bridged graft copolymers. | acs.org |

| N-Boc-protected glycine & PABA | Self-assembled nanoparticles | Nanoparticles effectively deliver siRNA and are biocompatible. | nih.govdovepress.com |

| Boc-Ant-Aib-OMe | Rod-like fiber nanostructures | The Boc protecting group directs the morphology of the self-assembled dipeptide. | acs.org |

| 4-(Boc-amino)benzoic acid | PABA-functionalized dendrimers | Serves as a key building block for complex, functional dendrimers. | nih.gov |

Supramolecular Assembly and Self-Assembled Structures

The non-covalent interactions involving aminobenzoic acid derivatives, such as hydrogen bonding and π-stacking, are fundamental to the formation of complex supramolecular architectures. The Boc group plays a significant role in modulating these interactions, guiding the self-assembly process to yield ordered structures like β-sheets and helices.

In pseudopeptides containing m-aminobenzoic acid, supramolecular structures are stabilized by both intermolecular hydrogen bonds and π-π interactions. researchgate.netarkat-usa.org The nature of these interactions is highly dependent on the solvent and the specific molecular structure. Studies on p-aminobenzoic acid (PABA) in solution have shown that in organic solvents, hydrogen bonding is the dominant force stabilizing oligomers, whereas in water, π–π stacking is promoted. ucl.ac.ukacs.org This solvent-dependent balance of interactions is crucial for controlling the crystallization process and selecting for specific polymorphs. ucl.ac.ukacs.org The presence of the Boc group adds another layer of complexity, influencing solubility and the specific hydrogen bonding patterns that can form. cymitquimica.com

Peptides and pseudopeptides incorporating this compound can self-assemble into highly ordered supramolecular structures that mimic biological motifs. These architectures are of great interest for the development of novel biomaterials.

β-Sheet Structures: Dipeptides containing m-aminobenzoic acid, such as Boc-β-Ala-m-ABA-OMe, have been shown to self-assemble in the solid state to form infinite parallel β-sheet structures through intermolecular hydrogen bonding. nih.govrsc.org In a related dipeptide, Boc-γ-Abu-m-ABA-OMe, two of these parallel β-sheets are further cross-linked by hydrogen bonds, forming a structure reminiscent of the cross-β-sheet organization found in amyloid fibrils. rsc.org Similarly, tripeptides like Boc-Pro-Aib-m-ABA-OMe can adopt β-turn structures, which then serve as building blocks to self-assemble into layers of β-sheets through a combination of hydrogen bonds and van der Waals interactions. deepdyve.com

Helical Structures: The terminal protecting groups on a peptide chain can significantly influence the resulting supramolecular architecture. Research on a pseudopeptide composed of glycine and m-aminobenzoic acid (Gly-m-ABA) demonstrated this principle clearly. researchgate.netarkat-usa.org When both the N- and C-termini were protected (Boc-Gly-m-ABA-OMe), the molecule self-assembled into a supramolecular helical structure. researchgate.netarkat-usa.org In contrast, when the C-terminus was free (Boc-Gly-m-ABA-OH), the assembly resulted in a "molecular staircase," and the completely unprotected version formed a water-mediated β-sheet. researchgate.netarkat-usa.org Furthermore, a tripeptide containing Boc-m-aminobenzoic acid has been observed to form a double-helical superstructure, a rare architecture for short peptides. researchgate.net

| This compound Derivative | Supramolecular Architecture | Driving Interactions | Reference(s) |

| Boc-β-Ala-m-ABA-OMe | Parallel β-sheet | Intermolecular hydrogen bonding | nih.govrsc.org |

| Boc-γ-Abu-m-ABA-OMe | Cross-linked β-sheet | Intermolecular hydrogen bonding | rsc.org |

| Boc-Pro-Aib-m-ABA-OMe | Layers of β-sheets | Intermolecular hydrogen bonds, van der Waals interactions | deepdyve.com |

| Boc-Gly-m-ABA-OMe | Supramolecular helix | Self-assembly of protected pseudopeptide | researchgate.netarkat-usa.org |

| Boc-γ-Abu-m-ABA-Aib-OMe | Double-helical superstructure | Non-covalent interactions | researchgate.net |

Mechanistic Insights and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms Involving Boc-aminobenzoic Acid

The tert-butyloxycarbonyl (Boc) protecting group is frequently used in organic synthesis, particularly in peptide synthesis, to temporarily block the reactivity of an amino group. The mechanism of protecting an amino acid, such as aminobenzoic acid, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) involves a nucleophilic attack by the amine group on one of the electrophilic carbonyl carbons of the Boc₂O molecule. vaia.comcommonorganicchemistry.com This initial step results in the formation of a tetrahedral intermediate. vaia.com

This unstable intermediate then collapses, leading to the elimination of a tert-butyl carbonate molecule, which subsequently breaks down into the stable products of tert-butanol (B103910) and carbon dioxide gas. vaia.comcommonorganicchemistry.com The final product is the N-Boc-protected aminobenzoic acid, where the amino group is now part of a carbamate (B1207046) linkage. vaia.com This protection renders the amino group unreactive under conditions required for other chemical transformations on the molecule, such as reactions involving the carboxylic acid group. cymitquimica.com The Boc group can be later removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine. chemistrysteps.com

The reaction mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminobenzoic acid attacks a carbonyl carbon of di-tert-butyl dicarbonate. vaia.comcommonorganicchemistry.com

Formation of Tetrahedral Intermediate: A temporary, unstable tetrahedral intermediate is formed. vaia.com

Elimination and Proton Transfer: The intermediate collapses, and tert-butyl carbonate is expelled as a leaving group. This leaving group then deprotonates the newly acylated amine. commonorganicchemistry.com

Decomposition of Leaving Group: The tert-butyl carbonate decomposes into tert-butanol and carbon dioxide. commonorganicchemistry.com

Stereochemical Considerations in Stereoselective Syntheses

While this compound itself is not chiral, its derivatives can be, and the principles of stereoselective synthesis are crucial when incorporating it into or creating more complex chiral molecules. Stereoselective syntheses aim to control the three-dimensional arrangement of atoms in a molecule, which is particularly important in the synthesis of bioactive compounds and pharmaceuticals where specific stereoisomers often exhibit desired therapeutic effects.

In the context of synthesizing derivatives of this compound, stereoselectivity can be introduced through various methods. For instance, in the synthesis of unnatural α-amino acid derivatives, photoredox catalysis has been employed for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This method allows for the use of carboxylic acids as radical precursors to generate new stereocenters with high control. rsc.org

Another approach involves the use of chiral auxiliaries. For example, in the synthesis of N-Boc-α-aryl-γ-aminobutyric acids, a racemic mixture was resolved by esterification with a chiral pantolactam auxiliary. researchgate.net The resulting diastereomers could be separated by chromatography, and subsequent hydrolysis under non-racemizing conditions yielded the enantiomerically pure acids. researchgate.net

The stereochemical outcome of reactions can also be influenced by the reagents and reaction conditions. For example, the reduction of γ-fluorinated β-enamino esters to produce fluorinated β-amino acid derivatives was achieved with stereocontrol using a metal-chelated six-membered ring model to direct the approach of the reducing agent. acs.org

Mechanistic Implications in Ribosomal Incorporation of Aminobenzoic Acid Derivatives

Recent research has shed light on the mechanistic challenges of incorporating aminobenzoic acid derivatives into polypeptides using the ribosome. While the ribosome can incorporate a variety of non-canonical amino acids, the efficiency of incorporating aminobenzoic acid derivatives is notably lower than that of natural L-α-amino acids. acs.orgnih.govresearchgate.netosti.gov

High-resolution cryogenic electron microscopy (cryo-EM) structures of the E. coli ribosome in complex with tRNAs acylated with different aminobenzoic acid monomers have provided significant insights. acs.orgnih.govresearchgate.netosti.govgem-net.net These studies reveal that the rigid, sp²-hybridized backbone of aminobenzoic acid derivatives hinders the necessary conformational changes in the ribosome's peptidyl transferase center (PTC) that are associated with the "induced-fit" mechanism. acs.orgnih.govgem-net.net

Furthermore, the positioning of aminobenzoic acid derivatives within the PTC leads to disruptions in the network of ordered water molecules that are believed to facilitate the formation and breakdown of the tetrahedral intermediate during peptide bond formation. acs.orgnih.govresearchgate.net

Interestingly, the efficiency of incorporation among different aminobenzoic acid derivatives does not always correlate with the nucleophilicity of their amino groups. nih.govresearchgate.netosti.gov For instance, in a study comparing 3-aminopyridine-4-carboxylic acid (Apy), ortho-aminobenzoic acid (oABZ), and meta-aminobenzoic acid (mABZ), Apy was incorporated most efficiently, followed by oABZ and then mABZ. nih.govresearchgate.netosti.gov This highlights the critical role of stereochemical and geometric factors in ribosomal substrate acceptance. acs.orgnih.govresearchgate.net

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Boc-aminobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

In ¹H NMR spectroscopy of 4-(Boc-amino)benzoic acid, the characteristic signals include those for the tert-butyl protons of the Boc group, which typically appear as a singlet around 1.4-1.5 ppm. doi.org The aromatic protons on the benzene (B151609) ring exhibit signals in the range of 7.5-8.1 ppm. doi.orgrsc.org The proton of the carboxylic acid group and the NH proton of the carbamate (B1207046) can also be observed, though their chemical shifts can be broad and vary depending on the solvent and concentration. doi.org

¹³C NMR spectroscopy further confirms the structure. Key resonances for 4-(Boc-amino)benzoic acid include the tert-butyl carbons of the Boc group at approximately 28 ppm and the quaternary carbon of the Boc group around 80 ppm. doi.org The aromatic carbons show signals in the region of 117-143 ppm, and the carbonyl carbons of the carbamate and the carboxylic acid appear at distinct downfield shifts, typically around 153 ppm and 166-173 ppm, respectively. doi.org The complete disappearance of signals corresponding to the Boc group can indicate its successful removal during a deprotection step. nih.gov

Solid-state NMR has also been utilized, particularly in the study of related structures and materials, providing insights into the molecular arrangement in the solid phase. rsc.org

¹H NMR Data for 4-(Boc-amino)benzoic acid

| Proton Type | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| C(CH₃)₃ | 1.48 | DMSO-d₆ | doi.org |

| Ar-H | 7.52 (d, J = 8.5 Hz) | DMSO-d₆ | doi.org |

| Ar-H | 7.80 (d, J = 8.5 Hz) | DMSO-d₆ | doi.org |

| NH | 9.62 (s) | DMSO-d₆ | doi.org |

¹³C NMR Data for 4-(Boc-amino)benzoic acid

| Carbon Type | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| C(CH₃)₃ | 28.1 | DMSO-d₆ | doi.org |

| C (CH₃)₃ | 79.5 | DMSO-d₆ | doi.org |

| Ar-C | 117.0 | DMSO-d₆ | doi.org |

| Ar-C | 126.9 | DMSO-d₆ | doi.org |

| Ar-C | 128.3 | DMSO-d₆ | doi.org |

| Ar-C | 142.5 | DMSO-d₆ | doi.org |

| Boc C=O | 152.6 | DMSO-d₆ | doi.org |

| COOH | 165.7 | DMSO-d₆ | doi.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

For 4-(Boc-amino)benzoic acid, the spectrum typically shows a broad absorption band for the O-H stretch of the carboxylic acid group. doi.org The N-H stretching vibration of the carbamate group is also observable. doi.org Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are particularly diagnostic. The carbonyl of the Boc group and the carboxylic acid group often appear as distinct, strong peaks in the region of 1700-1750 cm⁻¹. doi.org Other significant peaks include those for C-H bonds and C=C bonds of the aromatic ring. doi.org The presence and position of these bands are often used to confirm the successful synthesis and purity of the compound. thermofisher.comfishersci.com

Characteristic IR Absorption Bands for 4-(Boc-amino)benzoic acid

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3373, 3308 | doi.org |

| C-H Stretch (aliphatic) | 2983 | doi.org |

| C=O Stretch (Carboxylic Acid) | 1743 | doi.org |

| C=O Stretch (Boc group) | 1708 | doi.org |

| C=C Stretch (Aromatic) | 1638 | doi.org |

| C-O Stretch | 1236 | doi.org |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of this compound. These techniques provide a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity.

In mass spectra of this compound, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is typically observed. doi.orgnih.gov For instance, in a study involving a dipeptide containing Boc-p-aminobenzoic acid, the calculated m/z for the [MH]⁺ ion was 323.1607, with the found value being 323.1596, demonstrating high accuracy. doi.org HRMS provides even greater precision, allowing for the unambiguous determination of the molecular formula. This is particularly valuable in distinguishing between compounds with similar nominal masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the benzene ring results in characteristic absorption maxima in the UV region. For the parent compound, 4-aminobenzoic acid, absorption maxima are observed at approximately 194 nm, 226 nm, and 278 nm. sielc.com The introduction of the Boc group can cause a slight shift in these absorption bands. UV-Vis spectroscopy is also used to monitor the progress of reactions involving this compound, such as in the synthesis of dendrimers where the absorbance is measured to determine properties like radical scavenging activity. mdpi.com

Circular Dichroism (CD) Studies

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. While this compound itself is not chiral, its derivatives, particularly when incorporated into larger, chiral structures like peptides, can be analyzed using CD. researchgate.net For example, studies on peptide models containing derivatives of cyclic β-amino acids have utilized vibrational circular dichroism (VCD) to investigate their solid-state organization and conformation. nih.gov The VCD spectra of diastereomers can show very different signatures, providing detailed information about their three-dimensional structure and intermolecular interactions in the crystalline state. nih.gov CD studies have also been employed to determine the secondary structure of peptides containing enediynyl amino acid derivatives of this compound, showing a predominantly beta-turn structure. plos.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing the purity of this compound. thermofisher.comavantorsciences.comcalpaclab.com Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. doi.org The purity is typically determined by integrating the area of the peak corresponding to this compound and is often required to be ≥95-98%. avantorsciences.comchemimpex.com HPLC methods can be developed to separate isomers of aminobenzoic acid, which can be challenging due to their similar properties. sielc.comhelixchrom.comsielc.comhelixchrom.com The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can enhance the resolution between isomers. helixchrom.comhelixchrom.com

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions involving this compound. doi.org By comparing the retention factor (Rf) of the reaction mixture to that of the starting material and the expected product, chemists can quickly assess the conversion. For a dipeptide containing Boc-p-aminobenzoic acid, an Rf value of 0.38 was reported using a hexane/ethyl acetate (B1210297) solvent system. doi.org

Chromatographic Data for this compound and Related Compounds

| Technique | Compound | Stationary Phase | Mobile Phase | Detection | Finding | Reference |

|---|---|---|---|---|---|---|

| HPLC | 4-(Boc-amino)benzoic acid | - | - | - | Purity ≥96.0 % | thermofisher.com |

| HPLC | 4-((tert-Butoxycarbonyl)amino)benzoic acid | - | - | - | Purity ≥98.0% | avantorsciences.com |

| HPLC | Isomers of aminobenzoic acid | Primesep 100 | Acetonitrile/Methanol (B129727) with Formic Acid and Ammonium Formate | UV at 270 nm | Baseline separation of 2-, 3-, and 4-aminobenzoic acid | sielc.com |

| TLC | Dipeptide of Boc-p-aminobenzoic acid | Silica Gel | Hexane/Ethyl Acetate (2.5:1, v/v) | - | Rf = 0.38 | doi.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound isomers and their derivatives. Commercial suppliers routinely use HPLC to guarantee the quality of their products, often specifying a purity of 97% or greater. sigmaaldrich.comcalpaclab.com For instance, 4-((tert-Butoxycarbonyl)amino)benzoic acid is available with a purity of ≥98.0% as determined by HPLC and titration analysis. avantorsciences.com Similarly, Boc-2-aminobenzoic acid is sold with a purity of ≥98% according to HPLC analysis. chemimpex.com

In research, HPLC is employed not only for purity checks but also for monitoring chemical reactions and quantifying components in complex mixtures. A method for measuring p-aminobenzoic acid (PABA) and its metabolites in serum involves deproteinization and solvent extraction followed by HPLC analysis. nih.gov The development of novel enantioselective HPLC methods is crucial for the quality control of Nα-Fmoc/Boc amino acid derivatives, which are key starting materials for therapeutic peptides. rsc.orgresearchgate.net These methods help control for impurities that could have undesired pharmacological effects. rsc.orgresearchgate.net

Table 1: Purity of Commercially Available this compound Derivatives Determined by HPLC

| Compound | Stated Purity | Analytical Method |

| 4-((tert-Butoxycarbonyl)amino)benzoic acid | ≥98.0% | HPLC, Titration |

| 3-(Boc-amino)benzoic acid | ≥97.0% | HPLC |

| Boc-2-aminobenzoic acid | ≥98% | HPLC |

| 4-(Boc-amino)benzoic acid | min 98% | HPLC |

Chiral HPLC for Enantiomeric Purity Evaluation

The enantiomeric purity of chiral molecules is a critical quality attribute, especially for starting materials used in the synthesis of therapeutic peptides. rsc.orgresearchgate.net Chiral HPLC is a primary technique for determining this purity. The method often utilizes chiral stationary phases (CSPs), such as those based on carbohydrates, to separate enantiomers. rsc.orgresearchgate.net

Research has focused on developing and optimizing chiral HPLC methods for various Nα-Fmoc/Boc amino acid derivatives. rsc.orgresearchgate.net For these compounds, which contain a chromophoric group like Fmoc, a UV detector can be used effectively. cat-online.comiris-biotech.de The choice of mobile phase polarity, along with other parameters like temperature and flow rate, significantly influences the chiral recognition on the CSPs. rsc.orgresearchgate.net Studies have shown that for certain Nα-PADs, chiral recognition is influenced by the hydrophobicity from the protecting groups. rsc.org In some cases, chiral HPLC analysis has been used to confirm enantiomeric ratios observed through other techniques like NMR, benefiting from effects such as self-induced diastereomeric anisochronism (SIDA). acs.org

Table 2: Chiral Stationary Phases (CSPs) Used in Chiral HPLC for Boc-Amino Acid Derivatives

| Chiral Stationary Phase | Application Notes |

| CHIRALPAK IA | Showed high enantiomeric recognition for Phe Nα-PADs. |

| CHIRALPAK IC | Demonstrated better selectivity and resolution for 4 unnatural and 11 natural Nα-PADs compared to other tested CSPs. rsc.orgresearchgate.net |

| CHIRALPAK QNAX | Showed chiral recognition for Nα-PADs, though with lower selectivity and resolution than CHIRALPAK IC in the same study. rsc.orgresearchgate.net |

X-ray Crystallography and Microscopic Imaging for Structural Analysis

Single Crystal and Powder X-ray Diffraction

X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of molecules and their arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) provides precise atomic coordinates, bond lengths, and bond angles. It has been instrumental in studying peptides incorporating this compound. For example, SCXRD analysis of Boc-γ-Abz-NHMe revealed an unusual β-strand-like structure stabilized by intramolecular hydrogen bonds. acs.org In other studies, it has been used to confirm the β-turn conformations in tripeptides and the self-assembly of dipeptides into extended structures. researchgate.netreading.ac.uk Researchers have also used SCXRD to characterize co-crystals, such as those formed between chlordiazepoxide and p-aminobenzoic acid, confirming the formation of new crystal structures. mdpi.comnih.gov The technique is also used to characterize pseudopeptides containing meta-aminobenzoic acid, revealing their preference for forming double helices. scilit.com

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases, assess sample purity, and analyze crystal forms. uliege.beiucr.org It has been employed to study the crystallization of p-aminobenzoic acid from different solvent mixtures, leading to the discovery of a previously unknown solvate structure. acs.org PXRD patterns can distinguish between different polymorphs and confirm whether a new crystal structure has been formed during co-crystallization attempts. mdpi.comnih.govacs.org For instance, the PXRD pattern of a physical mixture of chlordiazepoxide and p-aminobenzoic acid was shown to be a simple sum of the patterns of the individual components, whereas the pattern of their co-crystal showed new, distinct diffraction peaks. mdpi.com Similarly, it was used to identify the crystal form of a spherical crystal of m-aminobenzoic acid. google.com

Table 3: Crystallographic Data from SCXRD Studies of Aminobenzoic Acid Derivatives

| Compound/Complex | Crystal System | Space Group | Key Structural Finding |

| Chlordiazepoxide-p-aminobenzoic acid co-crystal | Monoclinic | P21/n | One molecule of benzodiazepine (B76468) and one of coformer in the asymmetric unit. mdpi.comnih.gov |

| Lorazepam-nicotinamide co-crystal | Monoclinic | P21/c | One molecule of benzodiazepine and one of coformer in the asymmetric unit. mdpi.comnih.gov |

| Boc-γ-Abz-NHMe | - | - | Unusual β-strand-like molecular structure. acs.org |

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complexes

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large biological macromolecules and their complexes. This technique has been pivotal in visualizing how aminobenzoic acid derivatives interact with the ribosome.

High-resolution cryo-EM structures of the E. coli ribosome in complex with tRNAs acylated with aminobenzoic acid derivatives have been determined. acs.orgresearchgate.netresearchgate.net These studies provide a detailed view of how these non-standard monomers are positioned within the peptidyl transferase center (PTC), the ribosome's catalytic core. acs.orgresearchgate.net The structures revealed that the aromatic ring of the aminobenzoic acid monomers sterically blocks the positioning of key nucleotides (e.g., U2506), which in turn prevents the conformational changes required for efficient peptide bond formation. acs.orgresearchgate.netresearchgate.net These findings offer a mechanistic explanation for the reduced efficiency of incorporating these derivatives into polypeptide chains compared to natural α-amino acids. acs.orgresearchgate.net

Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) for Material Morphology

Electron microscopy techniques are vital for visualizing the morphology of materials at the nanoscale, providing insights into the self-assembly of molecules like this compound-containing peptides.

Field Emission Scanning Electron Microscopy (FE-SEM) is used to examine the surface topography of materials. Studies on dipeptides containing anthranilic acid (2-aminobenzoic acid) with different N-terminal protecting groups have shown that the choice of protector dictates the resulting morphology. nih.govacs.orgfigshare.com Specifically, the Boc-protected dipeptide self-assembled into distinct rod-like fiber structures. nih.govacs.orgfigshare.com In another case, a peptide containing meta-aminobenzoic acid was observed to form a ribbon-like morphology, which resulted from the aggregation of supramolecular helices. rsc.org

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of materials. TEM has been used to confirm the formation of fibrillar structures and networks of nanofibers by self-assembling peptides containing this compound derivatives. nih.govresearchgate.net For example, a tripeptide containing Boc and meta-aminobenzoic acid was shown by TEM to form a network of nanofibers, sometimes exhibiting "bulges" in the network. researchgate.net TEM images of octapeptides with aminobenzoic acid units support the hypothesis that they self-assemble to form pores. doi.org

Table 4: Morphologies of Self-Assembled Structures Containing this compound Derivatives

| Peptide System | Microscopy Technique | Observed Morphology |

| Dipeptide with Boc-protected anthranilic acid | FE-SEM, TEM | Rod-like fiber structures. nih.govacs.orgfigshare.com |

| Tripeptide with Boc and meta-aminobenzoic acid | TEM | Network of nanofibers. researchgate.net |

| Tripeptide with Boc and meta-aminobenzoic acid | FE-SEM | Ribbon-like morphology. rsc.org |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are employed to understand the electronic structure, geometry, and energetic properties of Boc-aminobenzoic acid and its derivatives. Density Functional Theory (DFT) is a prominent method in this domain due to its balance of computational cost and accuracy.

Studies have utilized quantum mechanics to model the Boc protection of aromatic amines, a reaction central to the synthesis of N-Boc protected aminobenzoic acids. For instance, calculations on the Boc protection of aniline (B41778) revealed that the reaction proceeds through a 6-membered transition state involving a hydrogen bond between the aniline N-H and a carbonyl oxygen of the Boc anhydride. wuxiapptec.com The calculated activation energy (ΔE) for this uncatalyzed reaction was found to be 16.22 kcal/mol. wuxiapptec.com The inclusion of an alcohol solvent like methanol (B129727) in the model was shown to lower this activation barrier to 13.94 kcal/mol, accounting for the experimentally observed rate enhancement. wuxiapptec.com This is attributed to the alcohol stabilizing the transition state via two additional hydrogen bonds, creating a bridged six-membered system between the reactants. wuxiapptec.com

Table 1: Calculated Activation Energies for Aniline Boc Protection

| Reaction Condition | Calculated Activation Energy (ΔE) |

|---|---|

| Without Methanol | 16.22 kcal/mol |

| With Methanol | 13.94 kcal/mol |

Data sourced from quantum mechanical (QM) calculations modeling the Boc protection reaction. wuxiapptec.com

Furthermore, ab initio quantum mechanical calculations have been used to investigate the self-association behavior of related systems, such as a Boc-γ-aminobenzoic acid derivative. nih.gov These calculations helped to identify and stabilize favorable dimeric structures, highlighting the importance of intermolecular hydrogen bonding and aromatic-aromatic interactions. nih.gov For this compound, DFT calculations can predict key properties such as optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the conformational landscape and dynamic behavior of this compound and its interactions with other molecules or its environment over time.

Molecular modeling has been used to rationalize the crystal structure and morphology of related compounds like p-aminobenzoic acid crystallized from different solvents. acs.org Such models can assess solute-solvent interactions and calculate lattice energies, helping to understand why certain crystal forms or solvates are favored. acs.org For this compound, modeling could similarly predict its preferred conformations in different solvents and its packing in the solid state.

Ab initio molecular dynamics (AIMD) have been applied to study the protonation dynamics of p-aminobenzoic acid (PABA) in water droplets, a process relevant to techniques like electrospray ionization mass spectrometry. rsc.org These simulations showed that in clusters of 8 to 32 water molecules, the proton resides either on the amino group or within the solvent network, but does not lead to the formation of the O-protomer (protonated carboxylic acid). rsc.org For smaller water clusters, however, solvent-mediated proton transfer to the carboxylic acid was observed. rsc.org Similar AIMD studies on this compound could elucidate its behavior in solution and at interfaces.

Molecular dynamics simulations are also valuable for studying the interaction of aminobenzoic acid derivatives with biological macromolecules. For example, MD simulations have been used to investigate the binding of these derivatives to DNA duplexes, providing insights into preferred binding sites and the resulting structural changes and dynamics of the DNA. nih.gov Such simulations could be applied to this compound to explore its potential interactions with biological targets like proteins or nucleic acids.

In Silico Predictions and Mechanistic Modeling

In silico methods encompass a broad range of computational techniques used to predict the properties, activities, and reaction mechanisms of chemical compounds. These approaches are instrumental in modern chemical and pharmaceutical research.

Mechanistic modeling, often supported by quantum chemical calculations, helps to elucidate complex reaction pathways. For example, computational models have been developed for the palladium-catalyzed cascade reaction between o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide to form quinazolinones. rsc.org This type of modeling can clarify the role of catalysts, intermediates, and reaction conditions. Similar models could be constructed for reactions involving this compound, for instance, in its use in multicomponent reactions or in the synthesis of heterocyclic compounds. rsc.org The use of a tert-butoxycarbonyl (N-Boc) group has been noted as ideal for achieving high yields in certain cascade reactions leading to complex heterocyclic systems. rsc.org

In silico prediction tools are widely used to estimate various properties of molecules. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the biological activity or toxicity of a compound based on its structural features. nih.gov While specific QSAR models for this compound are not detailed in the provided context, the general methodology is applicable. By analyzing a dataset of related compounds, a model could be built to predict, for instance, the antioxidant activity of peptides containing a this compound residue. mdpi.comrsc.org Such predictions often rely on calculating molecular descriptors, which can be derived from the compound's 3D structure and electronic properties.

The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical application of in silico methods in drug discovery. mdpi.com Web-based platforms and software can estimate parameters like water solubility, plasma protein binding, and potential toxicity for a molecule like this compound, providing an early assessment of its drug-likeness.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of more efficient, selective, and environmentally benign synthetic methods is a cornerstone of modern chemistry. Research into the synthesis of Boc-aminobenzoic acid derivatives is focused on overcoming the limitations of traditional protection and coupling strategies.

A significant area of research involves enhancing the efficiency of the Boc-protection step itself. While the reaction of an aminobenzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is standard, novel catalytic systems are being explored to improve chemoselectivity and yield under milder conditions. organic-chemistry.org For instance, catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and silica-gel-adsorbed perchloric acid (HClO₄–SiO₂) have been shown to facilitate mono-N-Boc protection efficiently, preventing common side reactions. organic-chemistry.org Researchers are also investigating catalyst-free N-tert-butyloxycarbonylation in aqueous media, a greener approach that works for a variety of amines, including amino acid esters. organic-chemistry.org

Another frontier is the development of one-pot or streamlined procedures that bypass multiple protection and deprotection steps. researchgate.net For example, methods for the direct synthesis of dipeptidomimetics from unprotected p-aminobenzoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are being refined. researchgate.net Furthermore, advanced strategies such as solid-phase synthesis (SPS) are being adapted for aminobenzoic acids to build complex molecules like 2-(aminophenyl)benzothiazolyl peptides, which have pharmacological significance. mdpi.com The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from 4-aminobenzoic acid showcases methods for selective Boc protection on one amine group while leaving another free for subsequent reactions, opening pathways for creating branched pseudopeptides. researchgate.net

Table 1: Emerging Synthetic Methodologies

| Methodology | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Catalytic N-Boc Protection | High chemoselectivity for mono-protection. | Ionic liquids, HFIP, HClO₄–SiO₂, Iodine. organic-chemistry.org | Milder reaction conditions, improved yields, recyclability of catalysts, solvent-free options. organic-chemistry.org |

| Aqueous Synthesis | Catalyst-free N-tert-butyloxycarbonylation in water. | Di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org | Environmentally friendly, avoids hazardous solvents, high chemoselectivity. organic-chemistry.org |

| Direct Coupling | Synthesis of dipeptidomimetics without prior protection of the starting aminobenzoic acid. | DCC, N,N'-diisopropylcarbodiimide (DIC). researchgate.net | Reduces number of synthetic steps, improves overall efficiency. researchgate.net |

| Solid-Phase Synthesis (SPS) | Stepwise assembly of complex molecules on a resin support. | Fmoc-aminobenzoic acids, DIC, HOBt. mdpi.com | Facilitates purification and synthesis of complex peptides and scaffolds. mdpi.com |

| Photoredox Catalysis | Ni(II)-catalyzed N-arylation of Boc-amines with aryl electrophiles. | Nickel(II) catalysts. organic-chemistry.org | Alternative to traditional palladium-catalyzed reactions, proceeds at room temperature. organic-chemistry.org |

Advanced Applications in Chemical Biology and Bioconjugation

Boc-aminobenzoic acids are increasingly used as sophisticated tools in chemical biology and for creating advanced bioconjugates. Their rigid structure and versatile functional groups allow them to be used as probes to study complex biological processes and as linkers to construct targeted therapeutic and diagnostic agents. chemimpex.comchemimpex.comchemimpex.com

One of the most exciting research areas is the use of aminobenzoic acid derivatives to probe the function of the ribosome. Recent cryo-electron microscopy studies have shown that when aminobenzoic acid monomers are charged onto tRNA and enter the ribosome's aminoacyl-tRNA site (A-site), they can stall protein synthesis. acs.org The rigid aromatic backbone of these unnatural amino acids sterically blocks essential conformational changes in ribosomal RNA nucleotides (U2506 and U2585) that are required for the "induced fit" mechanism of peptide bond formation. acs.org This research provides unprecedented insight into the catalytic mechanism of the ribosome and informs the design of novel monomers for ribosome-mediated polymerization. acs.org

In the field of bioconjugation, activated esters of this compound, such as Boc-4-Abz-OSu (N-hydroxysuccinimide ester), are valuable reagents. The NHS ester moiety reacts efficiently with primary amines on biomolecules like proteins and peptides to form stable amide bonds, facilitating their linkage to other molecules or surfaces. chemimpex.com This is crucial for developing targeted drug delivery systems, where a therapeutic agent is linked to a molecule (like an antibody) that specifically targets diseased cells. chemimpex.com Researchers also use these derivatives to attach biomolecules to surfaces for the development of biosensors and other diagnostic tools. chemimpex.comchemimpex.com A notable application is the synthesis of peptide dendrimers with a surface decorated by p-aminobenzoic acid residues (derived from Boc-4-aminobenzoic acid). nih.gov These dendrimers have been shown to possess enhanced antioxidant properties, demonstrating how this compound can be used to build complex, functional biomaterials. nih.gov

Table 2: Research Applications in Chemical Biology and Bioconjugation

| Derivative/System | Application | Key Research Finding |

|---|---|---|

| Aminobenzoic Acid Monomers (oABZ, mABZ) | Probing ribosome function. acs.org | Monomers inhibit peptide bond formation by sterically hindering the "induced fit" conformational change of the peptidyl transferase center. acs.org |

| Boc-4-Abz-OSu | Bioconjugation agent. | The activated NHS ester enables efficient and stable coupling to primary amines on proteins and peptides. |

| Boc-aminobenzoic acids | Synthesis of targeted therapies. chemimpex.com | Used as linkers to attach biomolecules to other molecules, improving the specificity of therapeutic agents. chemimpex.com |

| PABA-terminated Dendrimers | Development of novel antioxidants. nih.gov | Dendrimers built using a Boc-4-aminobenzoic acid precursor show enhanced radical scavenging properties compared to PABA alone. nih.gov |

| Boc-2-aminobenzoic acid | Protein engineering. biosynth.com | Employed as a synthetic amino acid for the synthesis of recombinant proteins. biosynth.com |

Rational Design of Next-Generation Functional Materials

The unique structural characteristics of this compound—namely its rigid aromatic core and orthogonal protecting groups—make it an ideal building block for the rational design of functional materials. researchgate.net Researchers are moving beyond simple polymers to construct highly ordered, biomimetic nanostructures with precisely controlled properties. chemimpex.comchemimpex.com

A prominent area of research is the development of "foldamers," which are non-natural oligomers designed to fold into specific, predictable three-dimensional shapes, much like proteins. researchgate.net Oligomers made from para-aminobenzoic acid monomers, for example, can be designed to form stable, well-defined conformations. researchgate.net By modifying the aminobenzoic acid building blocks, scientists can create oligobenzanilides that mimic protein secondary structures like the α-helix. acs.org These helix mimetics can be designed to present side chains on multiple faces, allowing them to replicate the complex surfaces of proteins and potentially disrupt protein-protein interactions, a key goal in drug discovery. acs.org

The principle of self-assembly is also being harnessed to create novel nanoarchitectures from amino acid and peptide-based building blocks. researchgate.net this compound and its derivatives can be incorporated into these systems to direct the assembly process and impart specific functions. This bottom-up approach can yield materials for diverse applications in chemistry, biology, and materials science, including sensors and drug delivery systems. chemimpex.comresearchgate.net For example, a multifunctional benzoxazine (B1645224) monomer synthesized from 4-aminobenzoic acid has been used to create advanced polymers with tailored properties. mdpi.com These rationally designed materials represent a new frontier, moving from simple functionalized polymers to smart materials with biomimetic structures and functions. chemimpex.comresearchgate.net

Table 3: Applications in Functional Material Design

| Material Type | Building Block | Design Principle | Potential Application |

|---|---|---|---|

| Foldamers (α-Helix Mimetics) | 3-O-alkylated, 4-N-dialkylated aminobenzoic acid monomers. acs.org | Combining scaffolds to create oligomers that mimic multiple faces of an α-helix. acs.org | Therapeutics that disrupt protein-protein interactions. acs.org |

| Aromatic Oligoamides | para-aminobenzoic acid monomers. researchgate.net | Use of side-chain interactions to control the conformation of the oligomer backbone. researchgate.net | Biomimetic 3D functional architectures. researchgate.net |

| Functionalized Polymers | Boc-3-aminobenzoic acid. chemimpex.com | Incorporation of the aminobenzoic acid derivative into a polymer backbone. chemimpex.com | Coatings, tailored drug delivery systems. chemimpex.com |

| Multifunctional Benzoxazines | Monomer derived from 4-aminobenzoic acid. mdpi.com | Synthesis of a monomer containing multiple reactive groups for cross-linking. mdpi.com | Advanced polymer composites. mdpi.com |

| Smart Materials | Boc-4-aminobenzoic acid. chemimpex.com | Tailoring the chemical properties of the building block to respond to stimuli. chemimpex.com | Sensors, responsive drug delivery systems. chemimpex.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-aminobenzoic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves protecting the amino group of 3-aminobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃ or DMAP). Purity is ensured via recrystallization (using ethanol/water mixtures) and validated by HPLC or TLC (Rf comparison to standards). For reproducibility, document reaction conditions (temperature, solvent ratios) and characterize intermediates via H NMR (e.g., Boc-protected intermediate peaks at δ 1.4 ppm for tert-butyl groups) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl protons) and aromatic proton splitting patterns (meta-substitution in benzoic acid).

- HPLC : Assess purity (>98% area under the curve) with a C18 column and acetonitrile/water mobile phase.

- Melting point analysis : Compare observed values (e.g., 145–148°C) to literature data. Discrepancies >2°C indicate impurities .

Q. How can researchers optimize solvent systems for this compound purification?

- Methodological Answer : Screen solvent polarities via solubility tests. For recrystallization, use ethanol-water gradients (70:30 v/v) to balance solubility and yield. Monitor crystal formation under polarized light microscopy to confirm homogeneity. Document solvent ratios and cooling rates to ensure protocol reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s hydrogen-bonding behavior observed in crystallographic vs. solution-phase studies?

- Methodological Answer :

- Crystallography : Perform single-crystal X-ray diffraction to identify intermolecular H-bond patterns (e.g., carboxylic acid dimerization). Compare with graph-set analysis (e.g., Etter’s formalism for H-bond motifs) .

- Solution-phase studies : Use H NMR titration (e.g., DMSO-d₆ with incremental D₂O) to assess H-bond dynamics. Address discrepancies by modeling solvent effects via DFT calculations (e.g., Gaussian software) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/37°C. Monitor degradation via UV-Vis (λmax shifts) or LC-MS (hydrolysis byproducts like free aminobenzoic acid).

- Thermal stability : Use TGA/DSC to determine decomposition thresholds. Report kinetic parameters (e.g., Arrhenius plots for activation energy) .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s reactivity across studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal impurities, solvent polarity). Use Bland-Altman plots to assess inter-lab variability. Validate findings via interlaboratory reproducibility trials with standardized protocols .

Q. How can this compound’s intermolecular interactions be leveraged in supramolecular chemistry or drug delivery systems?

- Methodological Answer :

- Co-crystallization : Screen with complementary H-bond donors/acceptors (e.g., pyridine derivatives) to engineer lattice frameworks.

- Drug conjugation : Use Boc deprotection (TFA/CH₂Cl₂) to generate free amine intermediates for peptide coupling (e.g., EDC/NHS chemistry). Assess release kinetics via Franz diffusion cells .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., this compound derivatives), Intervention (e.g., synthetic modifications), Comparison (e.g., unprotected analogs), and Outcomes (e.g., stability metrics) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel H-bond patterns), Novel (unexplored applications), Ethical (waste disposal compliance), and Relevant (therapeutic/material science links) .

Data Presentation Guidelines

- Tables : Include raw data (e.g., NMR chemical shifts, HPLC retention times) and processed metrics (e.g., purity percentages, ΔG values for H-bonds). Annotate uncertainties (e.g., ±0.1°C for melting points) .

- Figures : Use crystallographic diagrams (e.g., CCDC deposition codes) and kinetic plots (e.g., first-order degradation curves). Reference axis labels to IUPAC standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.